(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone: . This compound features a combination of a methoxybenzo[d]thiazole moiety and a piperazine ring, which is further linked to a 5-methylisoxazole group.
Mechanism of Action
Target of Action
Similar compounds with benzothiazole and piperazine moieties have been reported to target various receptors and enzymes
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways
Pharmacokinetics
Similar compounds have been reported to have certain adme properties
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 4-methoxybenzothiazole with piperazine under specific conditions to form the piperazinyl derivative. Subsequently, the 5-methylisoxazole moiety is introduced through a suitable reaction, often involving a coupling reaction with the appropriate reagents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of reduced derivatives with fewer oxygen atoms.
Substitution: : Formation of substituted piperazine derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: : It may be explored for its therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
4-(4-Methoxybenzothiazol-2-yl)piperazine
5-Methylisoxazole derivatives
Piperazine-based compounds
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different biological and chemical properties.
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11-10-12(19-24-11)16(22)20-6-8-21(9-7-20)17-18-15-13(23-2)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLZSOVHQSKKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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